2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid
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Overview
Description
N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple carboxyl groups and a phenylalanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide typically involves the acylation of amino acids and peptides. One common method is the use of N-(3-carboxypropanoyl)-β-phenyl-α-alanine as a model compound. This involves esterification reactions where the carboxyl group of the succinic acid residue participates in the reaction .
Industrial Production Methods
Industrial production of this compound may involve high-performance liquid chromatography (HPLC) techniques to purify the final product. The use of preparative HPLC on an anion-exchange column has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: Substitution reactions can occur at the phenylalanine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide has several scientific research applications:
Chemistry: Used as a model compound in studying esterification reactions and peptide synthesis.
Biology: Potential applications in studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide involves its interaction with specific molecular targets. It may act on enzymes such as n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Carboxypropanoyl)-L-phenylalanine: Shares a similar structure but lacks the additional carboxymethyl and pentyl groups.
N-(3-Carboxypropanoyl)-N-hydroxycadaverine: Contains a hydroxy group instead of the phenylalanine moiety.
N-(3-Carboxypropanoyl)-L-norvaline: Another similar compound with a different amino acid backbone.
Uniqueness
N-(3-Carboxypropanoyl)-L-phenylalanyl-3-carboxy-O-(carboxymethyl)-N-pentyl-L-tyrosinamide is unique due to its complex structure, which includes multiple functional groups and a combination of amino acid residues
Properties
Molecular Formula |
C30H37N3O10 |
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Molecular Weight |
599.6 g/mol |
IUPAC Name |
2-(carboxymethoxy)-5-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid |
InChI |
InChI=1S/C30H37N3O10/c1-2-3-7-14-31-28(39)22(17-20-10-11-24(43-18-27(37)38)21(15-20)30(41)42)33-29(40)23(16-19-8-5-4-6-9-19)32-25(34)12-13-26(35)36/h4-6,8-11,15,22-23H,2-3,7,12-14,16-18H2,1H3,(H,31,39)(H,32,34)(H,33,40)(H,35,36)(H,37,38)(H,41,42)/t22-,23-/m0/s1 |
InChI Key |
PUAJYWYRZTYQKS-GOTSBHOMSA-N |
Isomeric SMILES |
CCCCCNC(=O)[C@H](CC1=CC(=C(C=C1)OCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O |
Canonical SMILES |
CCCCCNC(=O)C(CC1=CC(=C(C=C1)OCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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